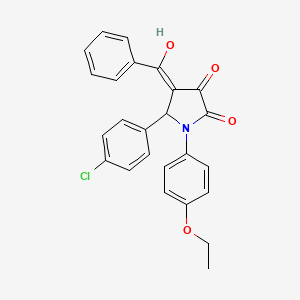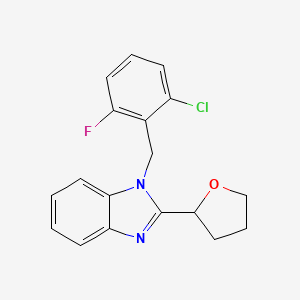![molecular formula C14H7ClFN5S B11057021 4-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11057021.png)
4-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of highly functionalized triazolothiadiazoles with excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the same one-pot synthesis method can be scaled up. The use of a catalyst-free procedure at room temperature reduces the need for expensive reagents and high-energy inputs, making the process cost-effective and environmentally friendly. The scalability of this method ensures that large quantities of the compound can be produced with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and thiadiazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows for selective targeting of specific molecular pathways.
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a similar structure but different functional groups.
Triazolo[1,5-a]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring, exhibiting different chemical properties and reactivity.
Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a similar core structure but different substituents, leading to variations in biological activity and applications.
Uniqueness
3-(2-CHLORO-5-FLUOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of functional groups and the presence of both chlorine and fluorine atoms on the aromatic ring. This unique structure contributes to its distinctive chemical properties, reactivity, and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C14H7ClFN5S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-(2-chloro-5-fluorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7ClFN5S/c15-11-2-1-9(16)7-10(11)12-18-19-14-21(12)20-13(22-14)8-3-5-17-6-4-8/h1-7H |
InChI Key |
WYZWUIOFSBFSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C3N2N=C(S3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11056955.png)
![Benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11056961.png)

![4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11056971.png)
![Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11056979.png)
![1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea](/img/structure/B11056986.png)
![1-(4-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11056989.png)
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(4-methylphenyl)-3-(4-pyridinyl)-](/img/structure/B11056996.png)
![4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11057005.png)
![4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11057007.png)
![11-(3,4,5-trimethoxyphenyl)-4,6,7,8,9,11-hexahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11057014.png)
![3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11057018.png)
![(4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11057035.png)
